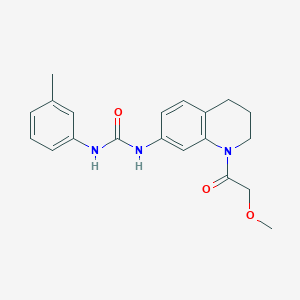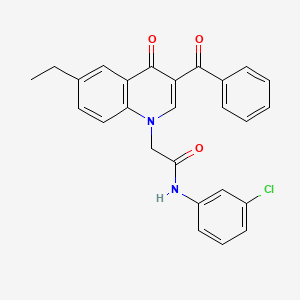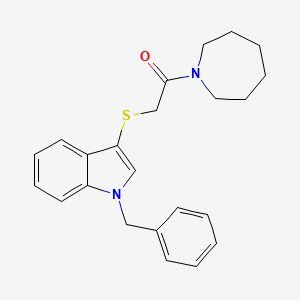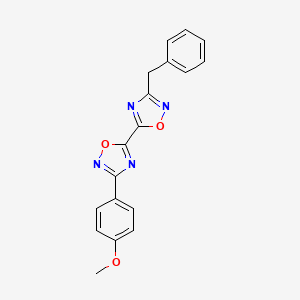
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea, also known as MTMU, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MTMU belongs to the class of urea derivatives and has shown promising results in preclinical studies as an anticancer and antiviral agent.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A significant research area for the compound involves its anticancer potential. Novel compounds, including urea and bis-urea derivatives with specific substituents, have been synthesized and evaluated for their biological activity. These derivatives have shown promising antiproliferative effects in vitro against various cancer cell lines, particularly against breast carcinoma MCF-7 cells. For instance, urea derivatives with hydroxy group or halogen atoms exhibited moderate antiproliferative effects, with stronger activity observed against the MCF-7 cell line. The bis-ureas with hydroxy and fluoro substituents demonstrated extreme selectivity towards MCF-7 cells, indicating their potential as lead compounds in the development of breast carcinoma drugs (Perković et al., 2016).
Enzyme Inhibition for Neurological Applications
Another application is in the field of neurological disorders, where derivatives of the compound have been tested for their ability to inhibit specific enzymes. For example, tetrahydropyrimidine-5-carboxylates, cyclic urea derivatives synthesized from urea, have shown effective inhibition profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease and other neurological disorders. These compounds demonstrated significant inhibition, suggesting their potential use in treating conditions associated with enzyme dysregulation (Sujayev et al., 2016).
Antibacterial and Antifungal Activities
Compounds related to the mentioned chemical structure have also shown high biological activity against bacteria and fungi. For example, helquinoline, a tetrahydroquinoline derivative, displayed significant activity against various microbial strains. This suggests the potential of these compounds in developing new antimicrobial agents, which is crucial in the context of rising antibiotic resistance (Asolkar et al., 2004).
Antidepressant Effects
Furthermore, certain derivatives have been studied for their antidepressant-like effects. One study explored the involvement of the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway in the antidepressant-like effect of a novel molecule, highlighting the compound's potential for treating resistant depression (Dhir & Kulkarni, 2011).
Eigenschaften
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-5-3-7-16(11-14)21-20(25)22-17-9-8-15-6-4-10-23(18(15)12-17)19(24)13-26-2/h3,5,7-9,11-12H,4,6,10,13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSYLKMAZABPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2676826.png)

![(1R,2S,5S)-methyl 3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2676828.png)









![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2676848.png)
